

How to avoid artifacts in electron microscopy with Sudan Black B

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Technical Support Center: Sudan Black B in Microscopy

Welcome to the technical support center for using Sudan Black B (SBB). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common artifacts during their experiments, particularly in the context of electron microscopy and correlative light-electron microscopy (CLEM).

Frequently Asked Questions (FAQs)

Q1: What is Sudan Black B and what is its primary use in microscopy?

Sudan Black B (SBB) is a fat-soluble, non-fluorescent black dye.^[1] Its primary application in histology and cell biology is to stain lipids, including neutral fats, phospholipids, and sterols, rendering them a distinct blue-black color.^{[2][3]} In fluorescence microscopy, it is widely used to quench autofluorescence, especially from lipofuscin (age pigment), which can otherwise obscure specific fluorescent signals.^{[4][5][6]} While less common in conventional electron microscopy, SBB is a valuable tool in Correlative Light-Electron Microscopy (CLEM) to identify lipid-rich structures in light microscopy before high-resolution imaging in the electron microscope.^[7]

Q2: What are the most common artifacts encountered when using Sudan Black B?

The most prevalent artifact is the formation of black precipitates on the tissue section.[8] These precipitates can result from the evaporation of the solvent in the SBB solution or the use of an aged, unstable solution.[8][9] Another potential artifact, particularly relevant for electron microscopy, is excessive staining which can mask the fine ultrastructural details of the sample.

Q3: How can I prevent the formation of SBB precipitates on my sections?

Preventing precipitates is crucial for clean imaging. Key strategies include:

- **Use Fresh, Filtered Solution:** Always prepare the SBB staining solution fresh or discard stock solutions that are more than a few weeks old to avoid the accumulation of derivatives.[4] It is critical to filter the solution through a 0.2 µm filter immediately before use to remove any undissolved dye particles.[4][7]
- **Minimize Evaporation:** Evaporation of the solvent (typically 70% ethanol) is a primary cause of precipitate formation.[8] Staining in a humidified, covered chamber (like a Coplin jar) can mitigate this.[2][3]
- **Use an Inverted Staining Device:** A simple but effective method involves placing the slide with the tissue section facing downwards onto a device that creates a small chamber.[8][10] This setup minimizes evaporation and prevents any precipitates that do form from settling onto the tissue.[8][10]

Q4: Can Sudan Black B damage or obscure the ultrastructure for electron microscopy?

Yes, if not used carefully, SBB can lead to artifacts that obscure ultrastructure. SBB is a dye that physically adsorbs to and dissolves in hydrophobic structures.[4][9] Over-staining, by using either too high a concentration or too long an incubation period, can cause excessive dye accumulation that masks the fine details of membranes and organelles. Thorough rinsing after staining is essential to remove excess, non-bound dye.[7]

Q5: Are there alternatives to Sudan Black B for use in electron microscopy?

For staining lipids specifically for electron microscopy, osmium tetroxide is the classic and most common method, as it both fixes and imparts high electron density to lipids. For quenching autofluorescence in CLEM workflows, other commercial reagents like TrueBlack® have been developed to reduce the background signal that SBB can sometimes introduce, particularly in

the red and far-red channels.[11] For generating EM contrast correlated with a light signal, genetically encoded tags like APEX2, which generate an electron-dense reaction product, offer much higher specificity than general lipid stains.[7]

Troubleshooting Guide

Problem: I see dark, irregular precipitates on my sections after SBB staining.

- Possible Cause 1: Unfiltered Staining Solution. The SBB solution may contain undissolved dye particles.
 - Solution: Filter the staining solution using a 0.2 µm syringe filter immediately before applying it to the tissue.[7]
- Possible Cause 2: Solvent Evaporation. The ethanol in the staining solution evaporated during incubation, causing the dye to precipitate.
 - Solution: Perform the staining incubation in a sealed, humidified chamber (e.g., a covered Coplin jar or a wet chamber) to maintain a saturated atmosphere and prevent evaporation. [2][8] Consider using an inverted staining method where the slide is placed face-down over a small reservoir of stain.[10]
- Possible Cause 3: Aged Staining Solution. Old SBB solutions can form poly azo derivatives and precipitates over time.[4]
 - Solution: Prepare SBB solution fresh for each experiment or discard stock solutions older than 3-4 weeks.[4]

Problem: The ultrastructural details of my cells are masked after SBB staining for CLEM.

- Possible Cause 1: SBB concentration is too high. A high concentration of SBB can lead to excessive, non-specific binding and obscure fine details.
 - Solution: Titrate the SBB concentration. While concentrations between 0.1% and 0.5% are common, lower concentrations may be sufficient and produce fewer artifacts.[4][12]
- Possible Cause 2: Incubation time is too long. Prolonged exposure to the dye can cause it to build up and mask structures.

- Solution: Reduce the incubation time. Staining for 20-30 minutes is often sufficient for CLEM applications.^[7]
- Possible Cause 3: Inadequate Rinsing. Excess, unbound SBB remains on the sample.
 - Solution: Ensure thorough rinsing after staining. A common procedure is to rinse thoroughly with the solvent (e.g., 70% ethanol) followed by a buffer or water rinse to remove all excess dye.^[7]

Quantitative Data Summary

The optimal parameters for Sudan Black B staining can vary depending on the tissue type and experimental goal. The table below summarizes common working concentrations and incubation times cited in various protocols.

Parameter	Recommended Range	Tissue/Application Example	Source(s)
SBB Concentration	0.1% - 0.5% (w/v)	Brain, Kidney, Pancreas (Autofluorescence)	^{[4][12][13]}
Saturated Solution	Cultured Cells (CLEM)	^[7]	
Solvent	70% Ethanol	Brain, Kidney (Autofluorescence)	^{[4][12][13]}
Propylene Glycol	Muscle (Lipid Histochemistry)	^{[14][15]}	
Incubation Time	5 - 20 minutes	Brain, Kidney (Autofluorescence)	^{[4][16]}
20 - 30 minutes	Cultured Cells (CLEM)	^[7]	
1 hour - overnight	Blood Smears, Muscle	^{[2][15]}	

Detailed Experimental Protocol: SBB Staining for CLEM

This protocol is adapted for staining lipid structures in cultured cells grown on gridded dishes for correlative light-electron microscopy.[\[7\]](#)

Reagents & Materials:

- Gridded glass-bottom dishes suitable for EM
- Primary Fixative: 2.5% glutaraldehyde + 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4
- Wash Buffer: 0.1 M cacodylate buffer, pH 7.4
- Sudan Black B (Sigma-Aldrich, 199664 or equivalent)
- Staining Solution: Saturated solution of SBB in 70% ethanol. To prepare, add excess SBB to 70% ethanol and stir overnight.[\[4\]](#)
- 0.2 µm syringe filter
- Rinse Solution: 70% ethanol
- Post-fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer

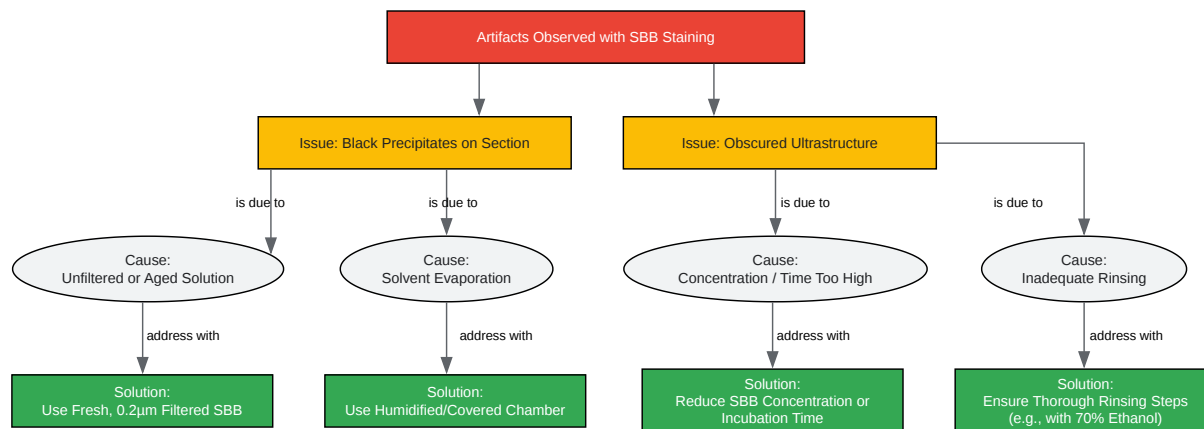
Procedure:

- Cell Fixation: Fix cultured cells by replacing the culture medium with the Primary Fixative. Incubate for 1 hour at room temperature.
- Washing: Gently wash the fixed cells three times with 0.1 M cacodylate buffer.
- SBB Staining Preparation: Immediately before use, filter the saturated SBB solution through a 0.2 µm syringe filter to remove any undissolved particles.
- Staining: Aspirate the buffer and add the filtered SBB solution to the dish, ensuring the cells are fully covered. Incubate for 20-30 minutes at room temperature in a covered dish to prevent evaporation.[\[7\]](#)

- **Rinsing:** Aspirate the SBB solution. Rinse the cells thoroughly with 70% ethanol to remove excess stain, followed by a final rinse with distilled water.^[7]
- **Light Microscopy (LM) Imaging:** Image the stained cells using a light microscope (brightfield or fluorescence). The SBB will provide dark contrast for lipid droplets and can also quench some autofluorescence.^[7] Identify and record the coordinates of the regions of interest (ROIs) using the grid on the dish.
- **EM Processing (Post-fixation):** Post-fix the cells with 1% osmium tetroxide for 1 hour on ice. This step is critical as it both stabilizes the lipids and enhances the contrast of the SBB-stained structures for EM.^[7]
- **Dehydration & Embedding:** Dehydrate the samples through a graded series of ethanol, infiltrate with epoxy resin, and embed the sample according to standard EM protocols.
- **Sectioning and EM Imaging:** Relocate the ROIs identified during LM. Ultrathin section the sample and image with a transmission electron microscope (TEM).

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common artifacts associated with Sudan Black B staining.



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Caption: Troubleshooting workflow for SBB staining artifacts.

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